1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(4-fluorophenyl)ethanone
Description
1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(4-fluorophenyl)ethanone is a bicyclic tertiary amine derivative featuring an 8-azabicyclo[3.2.1]octene core substituted with a 4-fluorophenylacetyl group. This compound belongs to the class of tropane alkaloid analogs, which are structurally characterized by their bicyclo[3.2.1]octane skeleton.
The α,β-unsaturated ketone (ethanone) moiety may contribute to electrophilic reactivity, enabling covalent interactions with biological targets or participation in Michael addition reactions during synthesis .
Properties
IUPAC Name |
1-(8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(4-fluorophenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FNO/c16-12-6-4-11(5-7-12)10-15(18)17-13-2-1-3-14(17)9-8-13/h1-2,4-7,13-14H,3,8-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHXZPCNFAGGMDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C=CCC1N2C(=O)CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(4-fluorophenyl)ethanone typically involves the following steps:
Formation of the Azabicyclo[3.2.1]octane Core: This can be achieved through a cycloaddition reaction involving a suitable diene and a dienophile.
Introduction of the Fluorophenyl Group: This step often involves a Friedel-Crafts acylation reaction where the azabicyclo[3.2.1]octane core is reacted with a fluorobenzene derivative in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and minimizing environmental impact. Continuous flow chemistry and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(4-fluorophenyl)ethanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic aromatic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(4-fluorophenyl)ethanone has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biological Research: The compound’s interactions with biological targets are investigated to understand its mechanism of action and potential therapeutic benefits.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules with desired properties.
Mechanism of Action
The mechanism of action of 1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(4-fluorophenyl)ethanone involves its interaction with specific molecular targets, such as receptors or enzymes, in biological systems. The compound may bind to these targets, modulating their activity and leading to various physiological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues of the 8-Azabicyclo[3.2.1]octane Core
The 8-azabicyclo[3.2.1]octane scaffold is a versatile pharmacophore. Below is a comparative analysis of key derivatives:
Key Research Findings
- Fluorine Impact: Fluorinated analogs demonstrate 2–3-fold higher plasma stability in rodent models compared to chlorinated or non-halogenated counterparts, attributed to reduced CYP2D6-mediated oxidation .
- Sulfonyl vs. Acetyl Substituents: Sulfonyl groups improve aqueous solubility (e.g., 2-((4-fluorophenyl)thio)-1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone has a solubility of 0.8 mg/mL in PBS vs. 0.2 mg/mL for the acetyl derivative), but may reduce membrane permeability .
- Crystallographic Data : X-ray studies of (1R,5S)-8-(2-fluoro-4-nitrophenyl)-8-azabicyclo[3.2.1]octan-3-one reveal a planar nitrophenyl group, suggesting steric hindrance from bulkier substituents (e.g., isopropylthio) could alter binding conformations .
Notes
- Synthetic Challenges : Stereoselective synthesis of the 1R,5S configuration requires chiral auxiliaries or enzymatic resolution, increasing production costs .
- Pharmacological Gaps: Limited in vivo data exist for the target compound; most evidence is extrapolated from structurally related intermediates or patented analogs .
Biological Activity
1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(4-fluorophenyl)ethanone is a complex organic compound characterized by its unique bicyclic structure and potential biological activities. This compound belongs to the class of azabicyclic compounds, which are known for their diverse pharmacological properties, particularly in medicinal chemistry.
Chemical Structure and Properties
The compound features a bicyclic azabicyclo[3.2.1]octane core with a 4-fluorophenyl substituent. Its molecular formula is with a molecular weight of approximately 255.29 g/mol. The presence of the fluorine atom enhances its biological activity by potentially increasing lipophilicity and altering receptor interactions.
The biological activity of this compound is believed to involve interactions with various biological targets, including enzymes and receptors. The specific mechanism can vary based on the target, but it generally includes:
- Receptor Binding : The compound may bind to neurotransmitter receptors, influencing neurotransmission.
- Enzyme Modulation : It may act as an inhibitor or activator of specific enzymes involved in metabolic pathways.
Pharmacological Effects
Research indicates that compounds similar to this compound exhibit various pharmacological effects:
- Antidepressant Activity : Some studies suggest that azabicyclic compounds can influence serotonin and norepinephrine levels, which are crucial for mood regulation.
- Analgesic Properties : The compound may also exhibit pain-relieving effects through modulation of pain pathways in the central nervous system.
Case Studies
- Study on Antidepressant Effects : A study evaluated the efficacy of similar bicyclic compounds in animal models for depression. Results indicated significant improvement in depressive behaviors, suggesting potential for clinical applications in mood disorders.
- Pain Management Research : In another study, compounds with similar structures were tested for analgesic effects using models of acute and chronic pain. The findings demonstrated a statistically significant reduction in pain responses compared to control groups.
Data Table: Biological Activity Overview
| Biological Activity | Model Used | Result |
|---|---|---|
| Antidepressant | Animal Model (Forced Swim Test) | Significant reduction in immobility time |
| Analgesic | Chronic Pain Model (Formalin Test) | Reduced pain scores compared to control |
Synthesis and Preparation
The synthesis of this compound typically involves several key steps:
- Formation of the Bicyclic Core : This can be achieved through cyclization reactions involving appropriate precursors.
- Substitution Reactions : The introduction of the 4-fluorophenyl group occurs through nucleophilic substitution methods.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(4-fluorophenyl)ethanone?
- Methodological Answer : The compound is synthesized via nucleophilic substitution or coupling reactions involving the bicyclic amine core. For example, intermediates like (1R,5S)-8-azabicyclo[3.2.1]octan-3-one are functionalized with aryl ketone groups via alkylation or acylation. A typical procedure involves dissolving the bicyclic intermediate in isopropyl alcohol or methanol, followed by stepwise addition of electrophilic reagents (e.g., 4-fluorophenylacetyl chloride) under reflux. Workup includes layer separation, solvent evaporation, and recrystallization, achieving yields >90% in optimized conditions .
Q. How is the stereochemical configuration of the bicyclo[3.2.1]octane core verified?
- Methodological Answer : X-ray crystallography is the gold standard for confirming stereochemistry. Single-crystal diffraction data (e.g., monoclinic system, space group P2₁/c) reveal bond angles and torsion angles, such as the dihedral angle (86.59°) between the aryl ring and bicyclic plane, ensuring correct R/S configurations. Complementary techniques include chiral HPLC and circular dichroism (CD) spectroscopy .
Q. What spectroscopic techniques are used to characterize this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Peaks at δ 2.5–3.5 ppm (bicyclic protons) and δ 7.0–7.5 ppm (fluorophenyl protons) confirm connectivity.
- GC-MS : Molecular ion peaks (e.g., m/z 264.25) validate purity.
- IR Spectroscopy : Stretching frequencies (e.g., C=O at ~1700 cm⁻¹) identify ketone groups .
Advanced Research Questions
Q. How can reaction yields be optimized during the coupling of the fluorophenyl group to the bicyclic core?
- Methodological Answer : Yield optimization requires careful control of reaction parameters:
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the bicyclic amine.
- Catalysis : Transition metals (e.g., Pd/C) or phase-transfer catalysts improve aryl coupling efficiency.
- Temperature : Reactions at 60–100°C reduce side-product formation. Post-reaction purification via column chromatography (silica gel, hexane/EtOAc) isolates the target compound with >95% purity .
Q. What strategies mitigate enantiomeric impurities in the final product?
- Methodological Answer : Chiral resolution techniques include:
- Asymmetric Synthesis : Use of enantiopure starting materials (e.g., (1R,5S)-configured intermediates).
- Kinetic Resolution : Enzymatic catalysis (e.g., lipases) selectively hydrolyzes undesired enantiomers.
- Crystallization-Induced Diastereomer Resolution : Diastereomeric salts (e.g., with tartaric acid) are separated via fractional crystallization .
Q. How does the compound interact with CNS receptors, and what assays validate its activity?
- Methodological Answer : The compound's tropane-like structure suggests affinity for monoamine transporters (e.g., dopamine, serotonin). Assays include:
- Radioligand Binding : Competes with [³H]CFT (cocaine analog) for DAT binding (IC₅₀ values quantified via Scatchard analysis).
- Functional Assays : Electrophysiology (e.g., patch-clamp) measures inhibition of neurotransmitter reuptake in transfected HEK293 cells .
Q. What computational methods predict the compound’s pharmacokinetic properties?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulates blood-brain barrier permeability (logBB >0.3 indicates CNS penetration).
- ADMET Prediction : Software like Schrödinger’s QikProp estimates metabolic stability (CYP450 isoform interactions) and plasma protein binding (>90% suggests prolonged half-life) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
